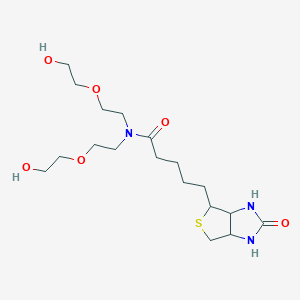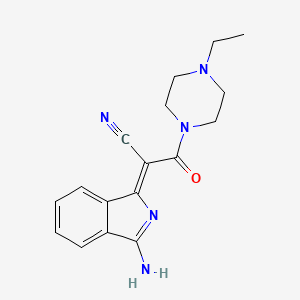
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(aminométhyl)-3-chloro-N-méthyl-N-(pyridin-3-ylméthyl)aniline est un composé organique complexe qui présente une structure unique combinant un groupe aminométhyl, un substituant chloro et un groupe pyridin-3-ylméthyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(aminométhyl)-3-chloro-N-méthyl-N-(pyridin-3-ylméthyl)aniline implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la réaction de la 3-chlorobenzylamine avec le pyridine-3-carboxaldéhyde dans des conditions d'amination réductrice. La réaction est généralement effectuée en présence d'un agent réducteur tel que le triacétoxyborohydrure de sodium dans un solvant organique comme le dichlorométhane.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plates-formes de synthèse automatisées peut améliorer l'efficacité et le rendement du processus de production. En outre, l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(aminométhyl)-3-chloro-N-méthyl-N-(pyridin-3-ylméthyl)aniline peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium aluminium.
Substitution : Le substituant chloro peut être remplacé par d'autres nucléophiles par le biais de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène dans l'acide acétique ou permanganate de potassium dans l'eau.
Réduction : Hydrure de lithium aluminium dans le tétrahydrofurane.
Substitution : Méthylate de sodium dans le méthanol ou tert-butylate de potassium dans le diméthylsulfoxyde.
Principaux produits formés
Oxydation : Formation des dérivés N-oxydes correspondants.
Réduction : Formation des dérivés amines correspondants.
Substitution : Formation de divers dérivés d'aniline substitués.
Applications De Recherche Scientifique
Le 2-(aminométhyl)-3-chloro-N-méthyl-N-(pyridin-3-ylméthyl)aniline a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans les essais biochimiques et comme sonde dans les études de biologie moléculaire.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment son utilisation comme précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le mécanisme d'action du 2-(aminométhyl)-3-chloro-N-méthyl-N-(pyridin-3-ylméthyl)aniline implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant à des récepteurs ou des enzymes et modulant leur activité. La présence des groupes aminométhyl et pyridin-3-ylméthyl permet des interactions spécifiques avec les macromolécules biologiques, influençant diverses voies biochimiques.
Mécanisme D'action
The mechanism of action of 2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the aminomethyl and pyridin-3-ylmethyl groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(aminométhyl)-3-chloro-N-méthyl-N-(pyridin-2-ylméthyl)aniline
- 2-(aminométhyl)-3-chloro-N-méthyl-N-(pyridin-4-ylméthyl)aniline
- 2-(aminométhyl)-3-chloro-N-méthyl-N-(quinoléin-3-ylméthyl)aniline
Unicité
Le 2-(aminométhyl)-3-chloro-N-méthyl-N-(pyridin-3-ylméthyl)aniline est unique en raison du positionnement spécifique du groupe pyridin-3-ylméthyl, qui peut influencer son affinité de liaison et sa sélectivité envers certaines cibles moléculaires. Cette caractéristique structurale le distingue d'autres composés similaires et peut entraîner des propriétés biologiques et chimiques différentes.
Propriétés
Formule moléculaire |
C14H16ClN3 |
|---|---|
Poids moléculaire |
261.75 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline |
InChI |
InChI=1S/C14H16ClN3/c1-18(10-11-4-3-7-17-9-11)14-6-2-5-13(15)12(14)8-16/h2-7,9H,8,10,16H2,1H3 |
Clé InChI |
YNPNHZJWBXDKDB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CN=CC=C1)C2=C(C(=CC=C2)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium(1+) ion 2-(2-{[2-(dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12315907.png)
![tert-butyl N-[2-(4-methylpyrrolidin-3-yl)ethyl]carbamate](/img/structure/B12315910.png)
![2-[(But-3-en-1-yl)amino]acetamide](/img/structure/B12315922.png)
-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amido]ethoxy})phosphinic acid](/img/structure/B12315932.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B12315935.png)
![(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B12315936.png)



![1-[2-nitro-5-[[3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]phenyl]ethyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12315972.png)
![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid](/img/structure/B12315974.png)
![5-(4-fluorophenyl)-2-sulfanylidene-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12315980.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)
